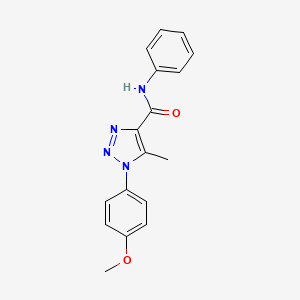
(4-Chloro-2-fluoro-5-formylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-Chloro-2-fluoro-5-formylphenyl)boronic acid” is a chemical compound with the molecular formula C7H5BClFO3 . It is typically available in solid form . It has a molecular weight of 202.38 and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with a boronic acid group, a chlorine atom, a fluorine atom, and a formyl group . The InChI code for this compound is 1S/C7H5BClFO3/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-3,12-13H .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, boronic acids are known to participate in various types of chemical reactions. They are commonly used in Suzuki coupling reactions, which are palladium-catalyzed cross-coupling reactions between organic boronic acids and organic halides .Physical And Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 202.38 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Wissenschaftliche Forschungsanwendungen
Fluorescence Quenching and Sensing Applications
Boronic acids are known for their fluorescence quenching capabilities, as demonstrated in studies involving derivatives like 5-chloro-2-methoxy phenyl boronic acid and 4-fluoro-2-methoxyphenyl boronic acid. These compounds exhibit fluorescence quenching in alcohols, a phenomenon explained by the negative deviation from the Stern–Volmer equation, suggesting different conformers in the ground state and the role of intermolecular and intramolecular hydrogen bonding (H. S. Geethanjali et al., 2015; H. S. Geethanjali et al., 2015).
Synthesis and Structural Analysis
The synthesis and structural analysis of amino-3-fluorophenyl boronic acid highlight the versatility of boronic acids in constructing materials for glucose sensing, reflecting their potential in biomedical applications. This synthesis approach emphasizes the role of boronic acids in forming functional materials with specific sensing capabilities (Sasmita Das et al., 2003).
Chemosensors for Carbohydrate Recognition
Boronic acid derivatives are pivotal in the development of chemosensors, as shown by 4-4'-Disubstituted biphenyl boronic acids, which exhibit "turn-on" fluorescence properties upon carbohydrate triol binding. This characteristic is crucial for distinguishing between carbohydrates based on their stereochemical information, enabling selective sensing applications (David Oesch & N. Luedtke, 2015).
Structure-Reactivity Relationships in Biomaterials
Investigations into the structure-reactivity relationships of boronic acids with diols elucidate their binding affinities, which are essential for designing dynamic covalent or responsive biomaterials. Such studies provide insights into selecting appropriate boronic acids for sensing, delivery, and materials chemistry, highlighting their application in the creation of responsive systems and devices (William L. A. Brooks et al., 2018).
Organic Synthesis and Material Applications
Safety and Hazards
This compound is classified as a warning hazard according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation) . Precautionary measures should be taken when handling this compound .
Wirkmechanismus
Mode of Action
Boronic acids, including this compound, are frequently utilized in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .
Biochemical Pathways
Given its use in suzuki-miyaura cross-coupling reactions, it can be inferred that this compound plays a role in the synthesis of complex organic molecules .
Eigenschaften
IUPAC Name |
(4-chloro-2-fluoro-5-formylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClFO3/c9-6-2-7(10)5(8(12)13)1-4(6)3-11/h1-3,12-13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTMYKBNPFCNBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)Cl)C=O)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B2859871.png)
![N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2859875.png)
![(E)-4-(Dimethylamino)-N-[(1R)-1-(2-methoxyphenyl)ethyl]-N-methylbut-2-enamide](/img/structure/B2859876.png)
![N5-(3,4-dimethylphenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2859877.png)
![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-5-fluoropyrimidine](/img/structure/B2859879.png)

![[5-[(4-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl]methanamine;hydrochloride](/img/structure/B2859881.png)

![N-(3,4-dimethylphenyl)-2-((3-isopentyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2859883.png)
![tert-butyl N-[4-[(6-chloropyrazin-2-yl)amino]cyclohexyl]carbamate](/img/structure/B2859885.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2859888.png)
![1-(1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)piperidin-4-yl)-4-(6-(trifluoromethyl)pyridin-2-yl)piperazine](/img/structure/B2859889.png)

![3-Methyl-1-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]urea](/img/structure/B2859892.png)